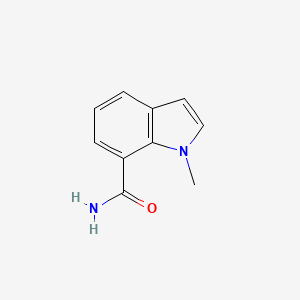

1-Methyl-1H-indole-7-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-methylindole-7-carboxamide |

InChI |

InChI=1S/C10H10N2O/c1-12-6-5-7-3-2-4-8(9(7)12)10(11)13/h2-6H,1H3,(H2,11,13) |

InChI Key |

MBIWMNVHULWRMU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Methyl 1h Indole 7 Carboxamide and Analogues

Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis

The formation of the indole ring system is a foundational step in the synthesis of 1-Methyl-1H-indole-7-carboxamide. Various classical and modern synthetic methods can be adapted to introduce the required carboxamide functionality at the C-7 position.

Fischer Indole Synthesis Modifications for Indole-7-Carboxamide Precursors

The Fischer indole synthesis, a venerable method for indole formation, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.comthermofisher.com For the synthesis of indole-7-carboxamide precursors, this reaction necessitates a phenylhydrazine bearing a substituent at the ortho-position that can be subsequently converted to a carboxamide group.

The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring. The choice of acid catalyst, which can be a Brønsted or Lewis acid, and reaction conditions are crucial for the success of the synthesis. wikipedia.orgbyjus.comthermofisher.com

A key challenge in adapting this method for 7-substituted indoles is the potential for steric hindrance from the ortho-substituent on the phenylhydrazine, which can impede the cyclization step. Furthermore, the directing effects of other substituents on the phenyl ring can influence the regioselectivity of the cyclization. Modern modifications of the Fischer indole synthesis, such as those employing microwave irradiation or novel acid catalysts, may offer improved yields and reaction times.

Hemetsberger-Knittel Synthesis and its Adaptations

The Hemetsberger-Knittel synthesis provides a route to indole-2-carboxylic esters via the thermal decomposition of 3-aryl-2-azido-propenoic esters. wikipedia.orgwikipedia.orgsynarchive.com This method is particularly useful for preparing indoles with substitution at the 2-position. To adapt this synthesis for this compound, the starting aryl aldehyde would need to possess a substituent at the ortho-position that can be transformed into a carboxamide.

The reaction is believed to proceed through a nitrene intermediate, which undergoes intramolecular cyclization. wikipedia.org While the traditional Hemetsberger-Knittel synthesis is conducted at high temperatures, modern adaptations utilizing microwave irradiation have been shown to significantly accelerate the reaction. This method has been successfully applied to the synthesis of substituted azaindoles, demonstrating its potential for creating functionalized indole analogues. researchgate.net

Palladium-Catalyzed Reductive N-Heteroannulation for Substituted Indoles

Palladium-catalyzed reductive N-heteroannulation has emerged as a powerful tool for the synthesis of functionalized indoles. nih.govnih.gov This methodology typically involves the cyclization of ortho-substituted nitroarenes, such as β-nitrostyrenes, in the presence of a palladium catalyst and a reducing agent. mdpi.com For the synthesis of this compound, a suitable starting material would be a β-nitrostyrene derived from a 2-nitrobenzaldehyde bearing a precursor to the carboxamide group at the 3-position.

The reaction mechanism is thought to involve the reduction of the nitro group to a nitroso or amino group, which then undergoes intramolecular cyclization onto the adjacent alkene, followed by aromatization to form the indole ring. Various palladium catalysts and reducing agents, including carbon monoxide surrogates, can be employed, offering a degree of control over the reaction conditions. mdpi.com

Ring Opening Reactions and Cyclizations for Indole Carboxamide Formation

Ring-opening and subsequent cyclization strategies offer alternative pathways to the indole core. One notable approach involves the use of isatin and its derivatives. irapa.orgdergipark.org.trnih.gov Isatins, which are 1H-indole-2,3-diones, can be readily synthesized with substituents at various positions on the aromatic ring, including the 7-position.

The ring-opening of a 7-substituted isatin can generate a 2-aminophenyl derivative with functional groups at the positions corresponding to C2 and C3 of the original isatin. Subsequent manipulation and cyclization of this intermediate can lead to the formation of an indole-7-carboxamide. For instance, nucleophilic addition to the C3-carbonyl of a 7-cyanoisatin, followed by reductive cyclization, could provide a route to the desired indole-7-carboxamide. The versatility of isatin chemistry allows for the introduction of a wide range of substituents, making it an attractive starting point for the synthesis of diverse indole analogues. rsc.org

Targeted Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is established, further functionalization can be achieved through various modern synthetic techniques. These methods allow for the precise introduction of substituents at specific positions on the indole ring, enabling the synthesis of a wide array of analogues.

Directed Ortho-Metalation and Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orguwindsor.casemanticscholar.org The carboxamide group at the 7-position of the 1-methyl-1H-indole scaffold can act as a directing metalation group (DMG), facilitating the deprotonation of the adjacent C6 position by a strong base, typically an organolithium reagent. The resulting ortho-lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents at the C6 position.

A particularly effective strategy combines DoM with subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.gov This approach involves the initial ortho-metalation of the indole-7-carboxamide, followed by quenching with a suitable electrophile to install a handle for cross-coupling, such as a boronic acid ester or a halide.

For instance, the N-pivaloyl-protected indole-7-carboxamide can undergo directed ortho-lithiation at the C6 position, followed by reaction with an electrophile. Subsequent Suzuki-Miyaura coupling of the resulting 6-functionalized indole allows for the introduction of various aryl and heteroaryl groups. This two-step process provides a versatile route to a wide range of 6,7-disubstituted 1-methyl-1H-indole analogues.

Below is a table summarizing the directed ortho-metalation and subsequent functionalization of an N-protected indole-7-carboxamide derivative.

| Entry | Electrophile | Product | Yield (%) |

| 1 | I2 | 6-Iodo-1-pivaloyl-1H-indole-7-carboxamide | 85 |

| 2 | (PhS)2 | 6-(Phenylthio)-1-pivaloyl-1H-indole-7-carboxamide | 78 |

| 3 | Me3SiCl | 6-(Trimethylsilyl)-1-pivaloyl-1H-indole-7-carboxamide | 90 |

The Suzuki-Miyaura coupling of a 7-halo-1-methyl-1H-indole derivative provides another powerful method for introducing diversity at the 7-position. A variety of boronic acids and esters can be coupled under palladium catalysis to generate a library of 7-aryl and 7-heteroaryl-1-methyl-1H-indole-7-carboxamides. wikipedia.orglibretexts.org The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group tolerance in these transformations. ed.ac.uk

The following table illustrates the Suzuki-Miyaura coupling of a 7-bromo-1-methyl-1H-indole derivative with various boronic acids.

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 1-Methyl-7-phenyl-1H-indole | 92 |

| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-1-methyl-1H-indole | 88 |

| 3 | 3-Thienylboronic acid | 1-Methyl-7-(thiophen-3-yl)-1H-indole | 85 |

Acylation and Alkylation Strategies on the Indole Ring and Nitrogen Atom

The functionalization of the indole scaffold through acylation and alkylation is fundamental to creating diverse analogues. These reactions can be directed at the indole nitrogen or the electron-rich aromatic ring.

Alkylation of the Indole Nitrogen: The methylation of the nitrogen at position 1 is a key step in the synthesis of the parent compound. This is typically achieved by treating the corresponding NH-indole precursor, such as an indole-2-carboxylate ester, with a methylating agent. A common laboratory method involves using dimethyl carbonate (DMC) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dry DMF. mdpi.com The mixture is heated to drive the reaction to completion. mdpi.com This N-methylation can influence the compound's biological activity and physical properties, such as solubility. acs.org For instance, in a series of indole-2-carboxamides, methylating both the amide and the indole nitrogen was found to restore biological potency, potentially by returning the molecule to its bioactive conformation. acs.org

Alkylation and Acylation of the Indole Ring: The indole ring is a nucleophilic heterocycle susceptible to electrophilic substitution, most commonly at the C3 position. Friedel-Crafts-type reactions are a classic method for introducing alkyl or acyl groups. mdpi.comyoutube.com

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring. It typically involves reacting the indole with an alkyl halide in the presence of a Lewis acid catalyst. youtube.comyoutube.com However, this reaction has limitations, including the potential for polyalkylation and carbocation rearrangements. youtube.com Modern variations have been developed to overcome these issues. For example, a practical protocol for the Friedel-Crafts-type alkylation of indoles, including 7-methylindole, has been developed using allylic esters in water with a polymer-supported palladium complex as a recyclable catalyst. mdpi.com This method shows high selectivity for C3-alkylation. mdpi.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) and is performed using an acyl chloride or anhydride with a Lewis acid catalyst. youtube.com The resulting acyl group is deactivating, which prevents further reactions on the same molecule, thus avoiding the poly-substitution issue seen in alkylation. youtube.com The acylium ion, which serves as the electrophile, is resonance-stabilized and not prone to rearrangement. youtube.com This method is crucial for introducing keto functionalities or for subsequent reduction to an alkyl group.

Modifications at the Carboxamide Moiety

The carboxamide group at the C7 position is a critical site for modification to explore structure-activity relationships (SAR) and fine-tune the properties of the molecule. Modifications can be made by altering the substituents on the amide nitrogen or by replacing the entire carboxamide linker.

Substitution on the Amide Nitrogen: A primary strategy for creating analogues is the synthesis of various N-substituted amides. This is generally achieved by coupling the corresponding indole-7-carboxylic acid with a diverse range of primary or secondary amines. Standard peptide coupling reagents can be employed for this transformation. For example, analogues of 1-methyl-1H-indole-2-carboxamide have been prepared by reacting the carboxylic acid with amines like benzylamine and 4-fluoroaniline to yield the corresponding N-benzyl and N-(4-fluorophenyl) amides. mdpi.com

Structural Changes to the Linker: More profound changes involve altering the carboxamide linker itself. Studies on related indole-2-carboxamides have explored several modifications:

Amide Isosteres: Replacing the carboxamide with a nonclassical isostere, such as a sulfonamide, has been investigated. However, in one study, this replacement led to a complete loss of biological potency. acs.orgnih.gov

Reversed Amide: Reversing the orientation of the amide bond can sometimes restore potency that was lost due to other structural changes. acs.orgnih.gov

N-Alkylation: N-methylating the amide nitrogen is another common modification. In some cases, this can result in compounds with potency equivalent to their unsubstituted counterparts. acs.org

The table below summarizes modifications explored in a series of indole-2-carboxamides, which can be extrapolated to the this compound scaffold.

| Modification Type | Specific Change | Observed Effect on Activity/Properties | Reference |

| Amine Moiety Replacement | Morpholine replaced with piperazine | Decreased potency, improved solubility | acs.orgnih.gov |

| Amine Moiety Replacement | Morpholine replaced with thiomorpholine 1,1-dioxide | Significantly increased potency | acs.orgnih.gov |

| Linker Isostere | Carboxamide replaced with sulfonamide | Complete loss of potency | acs.orgnih.gov |

| Linker Orientation | Reversed amide bond | Potency restored | acs.orgnih.gov |

| N-Alkylation | N-methylation of the amide | Maintained potency | acs.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality is a key strategy in medicinal chemistry to enhance potency and selectivity while reducing off-target effects. Stereoselective synthesis aims to produce a single desired stereoisomer. For indole derivatives, this often involves creating stereocenters on substituents attached to the indole core. rsc.org

While specific stereoselective syntheses for this compound are not detailed in the provided context, the principles can be drawn from methodologies developed for related indole structures, such as spirocyclic oxindoles. These strategies often rely on asymmetric catalysis. rsc.org

Key approaches include:

Catalytic Enantioselective Reactions: The use of chiral metal catalysts is a powerful tool. For instance, enantioselective cyclopropanations of 3-diazooxindoles have been achieved using chiral rhodium, gold, or ruthenium catalysts. rsc.org These methods can generate spirocyclic structures with high enantiomeric excess (ee). rsc.org

Application to Derivatives: These principles can be applied to synthesize chiral derivatives of this compound. For example, a substituent introduced via Friedel-Crafts alkylation could be designed to contain a prochiral center. A subsequent asymmetric reaction, such as a catalytic reduction or addition, could then establish the desired stereochemistry.

The development of such stereoselective methods is crucial for creating complex and potent indole-based molecules for various applications. rsc.org

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. nih.gov The application of its 12 principles is vital for creating sustainable synthetic routes. nih.govijnrd.orgnih.gov

Key principles relevant to indole synthesis include:

Waste Prevention: Designing syntheses to prevent waste is preferable to treating it after it has been created. nih.govnih.gov

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. nih.gov

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. nih.gov This has led to an emphasis on solvent-free reactions or the use of greener alternatives like water. nih.govjddhs.com

Design for Energy Efficiency: Energy requirements should be minimized. Reactions should be conducted at ambient temperature and pressure whenever possible. nih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, minimizing waste. jddhs.com

Practical Applications in Indole Synthesis:

Microwave-Assisted Synthesis: The use of microwave irradiation is a green technique that can significantly reduce reaction times, improve yields, and lead to cleaner product formation compared to conventional heating. mdpi.com This method has been successfully applied to the palladium-catalyzed synthesis of indole-3-carboxylate derivatives. mdpi.com

Use of Water as a Solvent: Performing reactions in water instead of hazardous organic solvents is a major goal of green chemistry. A Friedel-Crafts-type alkylation of indoles has been successfully demonstrated in water using a recyclable, polymer-supported palladium catalyst. mdpi.com

Solvent-Free Reactions: In some cases, reactions can be run without any solvent, which drastically reduces waste. nih.gov

By incorporating these principles, the synthesis of this compound and its analogues can be made more environmentally friendly and efficient.

Isolation of Indole-Carboxamide Derivatives from Natural Sources for Synthetic Inspiration

Nature is a prolific source of complex and biologically active molecules, with the indole scaffold being a common feature in many natural products. nih.govnih.gov Marine organisms, in particular, produce a vast diversity of indole alkaloids with unique structures and potent pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. nih.gov

These naturally occurring compounds serve as a vital source of inspiration for synthetic chemists in the design of novel therapeutic agents. researchgate.net The isolation and characterization of indole derivatives containing carboxamide or related functionalities provide valuable insights into structures that are biologically validated.

Examples of Inspirational Natural Products:

Hytiodoline: An indole amino acid isolated from a marine sponge of the genus Hyrtios, which has demonstrated potent anti-trypanosomal activity. nih.gov

Becillamide A: A thiazole indole derivative obtained from a Bacillus species. nih.gov

Indole Carbaldehyde Derivatives: A compound featuring an indole carbaldehyde moiety, isolated from the endophytic fungus E. chevaleri, showed inhibitory activity against S. aureus biofilm formation. nih.gov

The structural complexity and functional group arrangements found in these natural products guide the development of new synthetic targets and strategies. By mimicking or modifying these natural scaffolds, chemists can design novel analogues of compounds like this compound with potentially improved biological activities. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 1h Indole 7 Carboxamide Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Spectral Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 1-methyl-1H-indole-7-carboxamide derivatives, ¹H and ¹³C NMR provide critical information regarding the chemical environment of each proton and carbon atom, respectively. rsc.orgresearchgate.net

In the ¹H NMR spectrum of a typical 1-methyl-1H-indole derivative, distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the N-methyl group, and any substituents can be observed. For instance, the N-methyl protons typically appear as a sharp singlet, while the indole ring protons exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with adjacent protons. The chemical shifts of these protons are influenced by the electronic effects of the carboxamide group and other substituents on the indole ring. rsc.orgrsc.org

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms in the indole ring and the carboxamide group are indicative of their electronic environment. Quaternary carbons, such as the C7-carbon attached to the carboxamide group and the carbons at the fusion of the two rings, can be identified by their lack of signals in DEPT (Distortionless Enhancement by Polarization Transfer) experiments. tetratek.com.tr

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indole Aromatic Protons | 6.5 - 8.0 | 100 - 140 |

| N-Methyl Protons | ~3.7 | ~30-35 |

| Carboxamide NH Protons | 7.5 - 8.5 | - |

| Carbonyl Carbon | - | 165 - 175 |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern of the derivative.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides valuable data, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of complex spectra and for elucidating the connectivity and spatial relationships between atoms. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity of the protons around the indole ring. tetratek.com.tr

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbon atoms (¹H-¹³C one-bond correlations). This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on their attached proton's chemical shift. tetratek.com.tr

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). HMBC is instrumental in piecing together the molecular skeleton, for example, by connecting the N-methyl protons to the C2 and C7a carbons of the indole ring, and the indole protons to the carbonyl carbon of the carboxamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded or spin-coupled. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule.

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in this compound derivatives can be achieved.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. rsc.orgtetratek.com.tr

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula. This is a critical step in confirming the identity of a newly synthesized this compound derivative. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing mixtures and for purifying compounds. The mass spectrometer provides molecular weight information for each component as it elutes from the chromatography column. bldpharm.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways include the loss of the carboxamide group or parts of it, and cleavage of the indole ring. The fragmentation of amides often involves cleavage of the bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu The molecular ion peak in amines with an odd number of nitrogen atoms will be an odd number. libretexts.org

Table 2: Predicted Fragmentation Data for N-methyl-1H-indole-7-carboxamide uni.lu

| Adduct | m/z |

| [M+H]⁺ | 175.08660 |

| [M+Na]⁺ | 197.06854 |

| [M-H]⁻ | 173.07204 |

| [M+NH₄]⁺ | 192.11314 |

| [M+K]⁺ | 213.04248 |

| [M+H-H₂O]⁺ | 157.07658 |

| [M+HCOO]⁻ | 219.07752 |

| [M+CH₃COO]⁻ | 233.09317 |

| [M+Na-2H]⁻ | 195.05399 |

| [M]⁺ | 174.07877 |

| [M]⁻ | 174.07987 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound derivatives. tetratek.com.tr

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, key IR absorptions include:

N-H stretch: The amide N-H bond typically shows a stretching vibration in the region of 3300-3500 cm⁻¹.

C=O stretch: The carbonyl group of the amide exhibits a strong absorption band around 1630-1680 cm⁻¹.

C-N stretch: The amide C-N stretching vibration is usually observed in the 1400-1430 cm⁻¹ region.

Aromatic C-H and C=C stretches: The indole ring will show characteristic absorptions for aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ range. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the presence of the carboxamide group and other substituents on the indole ring. For instance, the UV/Visible spectrum for 1-Methyl-1H-indole-2-carboxamide shows a maximum absorption (log ε) of approximately 4.2 at a wavelength of around 295 nm. nist.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the precise arrangement of atoms, including bond lengths, bond angles, and torsional angles. nih.govresearchgate.net

This technique is particularly crucial for establishing the absolute stereochemistry of chiral derivatives and for understanding the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. nih.govnih.gov For example, a study on methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate revealed two independent molecules in the asymmetric unit where the indole unit is essentially planar. nih.gov The crystal packing in this case was stabilized by weak intermolecular C–H···π interactions. nih.gov

Conformational Analysis via Spectroscopic Methods

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods, particularly NMR, can be used to study the conformational dynamics of this compound derivatives in solution. acs.org

Variable temperature NMR studies can provide insights into the rotational barriers around single bonds, such as the bond connecting the indole ring to the carboxamide group. The observation of changes in the NMR spectrum as a function of temperature can indicate the presence of different conformers that are in equilibrium.

Furthermore, NOESY experiments can be used to determine the preferred solution-state conformation by identifying through-space interactions between protons. For example, a NOE between the N-methyl protons and a proton on the carboxamide substituent could indicate a specific rotational preference around the C7-carbonyl bond. This information is critical for understanding how the molecule might interact with biological targets.

Computational and Theoretical Investigations of 1 Methyl 1h Indole 7 Carboxamide Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Methyl-1H-indole-7-carboxamide at the atomic level.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. These calculations also provide insights into the molecule's energetic properties, such as its total energy and the distribution of electron density. arxiv.org For instance, DFT calculations can reveal the planarity of the indole (B1671886) ring system and the orientation of the carboxamide group, which are crucial for its interaction with target proteins. vulcanchem.com

Gas-phase enthalpies of formation for related indole derivatives have been estimated using high-level ab initio molecular orbital calculations, such as the G3(MP2) level of theory. iaea.orgresearchgate.net These calculations complement experimental data and help in understanding the thermodynamic stability of such compounds. iaea.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. FMO analysis helps in identifying the nucleophilic and electrophilic sites within this compound, thereby predicting its behavior in chemical reactions and biological interactions. bhu.ac.inpku.edu.cn

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a dynamic perspective on how this compound interacts with its biological targets.

Molecular Docking for Ligand-Target Binding Prediction and Orientation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. mdpi.com This method is instrumental in identifying potential biological targets for this compound and understanding the specific interactions that stabilize the ligand-receptor complex. For example, docking studies have been used to investigate the binding of indole derivatives to various targets, including the androgen receptor. researchgate.net

Successful docking simulations can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the target protein's binding site. This information is invaluable for structure-activity relationship (SAR) studies and for designing new inhibitors with improved binding affinity and selectivity. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Interaction Profiles

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. mdpi.comfrontiersin.org MD simulations can be used to assess the stability of the ligand-receptor complex predicted by docking and to analyze the dynamic changes in their interactions. mdpi.comnih.gov

For indole derivatives, MD simulations have been employed to study their binding with various proteins, providing insights into the stability of the complex and the role of specific residues in the binding process. chemrxiv.orgresearchgate.net These simulations can help in understanding the conformational changes that occur upon ligand binding and can provide a more accurate prediction of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole-7-carboxamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For indole-7-carboxamides, QSAR models have been developed to predict their activity against various targets, such as HIV. farmaciajournal.com

These models use a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. The developed QSAR models can then be used to predict the activity of new, unsynthesized indole-7-carboxamide derivatives, thereby prioritizing the synthesis of the most promising candidates. farmaciajournal.commdpi.comresearchgate.net 2D-QSAR studies on indole-7-carboxamides have highlighted the importance of descriptors like dipole moment and the count of specific atoms in influencing their anti-HIV activity. farmaciajournal.com 3D-QSAR models further suggest that electrostatic and steric fields play a significant role. farmaciajournal.com

2D and 3D QSAR Approaches to Correlate Structural Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are categorized into 2D and 3D approaches, each offering unique perspectives on the molecular properties that govern a compound's efficacy.

2D-QSAR: This approach utilizes 2D structural descriptors, which are numerical representations of a molecule's topology and physicochemical properties. For the broader class of indole-7-carboxamides, 2D-QSAR studies have been instrumental in identifying key molecular features that influence their biological activity. farmaciajournal.com A study focused on a series of indole-7-carboxamides as potential anti-HIV agents highlighted the significance of several descriptors. farmaciajournal.com The findings from such an analysis indicated that properties like the count of carbon atoms separated from a sulfur atom by seven bond distances, the molecule's dipole moment, and its most positive and negative potentials are crucial for their anti-HIV activity. farmaciajournal.com These descriptors help in understanding how electronic and spatial arrangements within the molecule can impact its interaction with biological targets.

3D-QSAR: Going beyond the two-dimensional representation, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the three-dimensional arrangement of atoms. These techniques generate 3D fields around a set of aligned molecules to quantify their steric, electrostatic, and hydrophobic properties. For indole analogues, 3D-QSAR models have successfully elucidated the structural requirements for activities such as monoamine oxidase (MAO) inhibition. niscpr.res.in In the context of the anti-HIV activity of indole-7-carboxamides, 3D-QSAR studies have suggested that the presence of specific electrostatic and steric fields significantly influences their inhibitory capabilities. farmaciajournal.com These models provide a three-dimensional map that can guide the synthesis of new derivatives with enhanced potency. farmaciajournal.com

A reliable QSAR model is characterized by its statistical significance, including a high correlation coefficient (r²) and cross-validation coefficient (q²). For instance, a robust QSAR model for indeno[1,2-b]indole (B1252910) derivatives, a related class of compounds, achieved a correlation coefficient (r²) of 0.94 and a cross-validation coefficient (q²) of 0.72, indicating a strong predictive ability. nih.gov

Table 1: Key 2D and 3D QSAR Descriptors for Indole-7-Carboxamides

| Descriptor Type | Descriptor Example | Significance in Biological Activity |

| 2D QSAR | ||

| Topological | Carbon Atom Count (separated from sulfur) | Influences molecular size and shape, impacting binding pocket fit. farmaciajournal.com |

| Electronic | Dipole Moment | Governs long-range electrostatic interactions with the target protein. farmaciajournal.com |

| Quantum-Chemical | Most Positive/Negative Potential | Indicates regions prone to electrostatic interactions and hydrogen bonding. farmaciajournal.com |

| 3D QSAR | ||

| Steric Fields | CoMFA/CoMSIA Steric Contours | Defines the optimal shape and bulk for fitting into the active site. farmaciajournal.com |

| Electrostatic Fields | CoMFA/CoMSIA Electrostatic Contours | Highlights areas where positive or negative charges are favorable for activity. farmaciajournal.com |

Pharmacophore Modeling and Hypothesis Generation for Target Recognition

Pharmacophore modeling is a powerful computational tool that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target and elicit a biological response. researchgate.net A pharmacophore model does not represent a real molecule or a real association of functional groups but is an abstract concept that illustrates the key molecular interaction points. researchgate.net

The process of generating a pharmacophore hypothesis can be either ligand-based or structure-based. In a ligand-based approach, a set of active molecules is superimposed, and their common chemical features are extracted to create a model. researchgate.netnih.gov Conversely, a structure-based approach derives the pharmacophore from the key interaction points observed between a ligand and its target protein in a co-crystallized structure. researchgate.net

For the class of indole-7-carboxamides, pharmacophore modeling has been employed to understand their anti-HIV activity. farmaciajournal.com A generated pharmacophore hypothesis for these compounds underscored the importance of aromatic and hydrogen bond acceptor features. farmaciajournal.com This suggests that the indole ring itself, likely participating in aromatic stacking interactions, and the carboxamide group, acting as a hydrogen bond acceptor, are critical for target recognition and binding. farmaciajournal.com

The validation of a pharmacophore model is a crucial step to ensure its predictive power. nih.gov This is often achieved by screening a database of known active and inactive compounds and assessing the model's ability to correctly identify the active molecules. nih.gov

Table 2: Common Pharmacophoric Features for Indole Derivatives

| Pharmacophoric Feature | Description | Potential Role of this compound Moieties |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The indole core can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target's binding site. farmaciajournal.com |

| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. | The carbonyl oxygen of the carboxamide group is a primary hydrogen bond acceptor. farmaciajournal.com |

| Hydrogen Bond Donor (HBD) | An atom or group of atoms that can donate a hydrogen bond. | The amide nitrogen can act as a hydrogen bond donor. |

| Hydrophobic (HY) | A non-polar group that avoids contact with water. | The methyl group on the indole nitrogen contributes to the overall hydrophobicity and can fit into hydrophobic pockets of a receptor. vulcanchem.com |

In Silico Prediction of Receptor Binding Profiles

In silico methods, particularly molecular docking, are pivotal in predicting how a ligand such as this compound might bind to a specific receptor. This computational technique places a molecule into the binding site of a target protein and evaluates the feasibility of the binding pose based on a scoring function, which estimates the binding affinity.

While specific docking studies exclusively on this compound are not extensively documented in publicly available literature, the binding modes of structurally related indole carboxamides have been investigated against various targets. For instance, indole-based benzamides have been docked against the estrogen receptor alpha (ER-α), revealing key interactions with amino acid residues within the binding pocket. researchgate.net Similarly, docking studies of other indole derivatives have been performed against targets like the papain-like protease of SARS-CoV-2 and the 3C-like protease (3CLpro), demonstrating the utility of this approach in identifying potential inhibitors. nih.govnih.gov

The predicted binding affinity, often expressed as a docking score or Gibbs free energy (ΔG), provides a quantitative measure of the ligand-receptor interaction. For example, in a study of semi-synthesized molecules targeting the papain-like protease, docking scores ranged from -4.89 to -8.56 kcal/mol, with more negative values indicating a higher predicted binding affinity. nih.govorientjchem.org

Table 3: Predicted Receptor Interactions for Indole-Carboxamide Scaffolds

| Target Receptor Class | Key Interacting Residues (Examples from related studies) | Predicted Interaction Type for this compound |

| Kinases (e.g., EGFR, CK2) | Asp, Tyr, Arg, Lys, His | Hydrogen bonding with the carboxamide; Hydrophobic interactions with the indole ring. bohrium.comnih.gov |

| Nuclear Receptors (e.g., ER-α) | Phe, Leu, Met, His | Hydrophobic interactions with the indole and methyl groups; Hydrogen bonding via the carboxamide. researchgate.net |

| Viral Proteases (e.g., PLpro, 3CLpro) | Tyr, Pro, Asp, Glu, Arg, Lys, Leu | Hydrogen bonding with the carboxamide; Hydrophobic and π-cation interactions involving the indole ring. nih.gov |

Mechanistic Studies of 1 Methyl 1h Indole 7 Carboxamide in Biological Systems

Receptor Agonism/Antagonism Studies (e.g., Alpha-1 Adrenoceptors)

An extensive search of scientific databases and publications has yielded no studies on the agonistic or antagonistic activity of 1-Methyl-1H-indole-7-carboxamide at alpha-1 adrenoceptors. The interaction of this specific compound with any subtype of the alpha-1 adrenoceptor family (α1A, α1B, α1D) has not been a subject of published research. Consequently, its potential effects on physiological processes mediated by these receptors, such as vasoconstriction and smooth muscle contraction, remain unknown.

Modulation of Ion Channels and Transporters

Transmembrane H+/Cl- Transport Mechanisms

There is no available research documenting the effects of this compound on transmembrane H+/Cl- transport mechanisms. The potential of this compound to act as an ionophore or to modulate the activity of proton or chloride channels and transporters has not been investigated in any published study.

Cellular Pathway Interrogation in Research Models (e.g., Apoptosis Induction and Cell Cycle Analysis)

Scientific inquiry into the effects of this compound on fundamental cellular pathways such as apoptosis and the cell cycle is not present in the current body of scientific literature. There are no reports on its ability to induce programmed cell death or to cause cell cycle arrest in any research models.

PARP Cleavage and Mitochondrial Membrane Potential Assessment in Cellular Models

Consistent with the lack of general apoptosis studies, there are no specific investigations into the ability of this compound to induce the cleavage of poly(ADP-ribose) polymerase (PARP), a key hallmark of apoptosis. Furthermore, its effect on the mitochondrial membrane potential, another critical parameter in the intrinsic apoptotic pathway, has not been assessed in any cellular models according to available scientific records.

Interaction with Viral Glycoproteins (e.g., HIV-1 gp41 Fusion Inhibition)

The potential for this compound to interfere with viral entry processes, specifically through the inhibition of HIV-1 glycoprotein (B1211001) gp41-mediated membrane fusion, has not been explored in any published research. While the gp41 fusion machinery is a validated target for antiviral therapeutics, there is no evidence to suggest that this compound has been evaluated for this activity.

Structure Activity Relationship Sar Analyses of 1 Methyl 1h Indole 7 Carboxamide Analogues

Impact of N-Methylation and Other Substituents on Indole (B1671886) Nitrogen (N1) on Biological Interactions

The substitution pattern at the N1 position of the indole ring plays a pivotal role in modulating the biological activity of 1-Methyl-1H-indole-7-carboxamide analogues.

For certain biological targets, an unsubstituted indole nitrogen (N-H) is crucial for optimal activity. For instance, in a series of 1H-indole-7-carboxamides developed as selective alpha-1-adrenoceptor agonists, an unsubstituted indole nitrogen was a key requirement for maximal agonist activity. nih.gov Any substitution at this position led to a decrease in potency.

Conversely, N-methylation can be advantageous in other contexts. In the development of inhibitors for various enzymes and proteins, the N-methyl group can enhance activity or introduce selectivity. For example, N-methylation of certain indole derivatives has been shown to be a viable strategy in medicinal chemistry to improve metabolic stability and cell permeability. acs.org The presence of a tosyl group at the N1 position of an indole-3-carbaldehyde was the initial step in synthesizing a series of potent tyrosinase inhibitors. nih.gov

Furthermore, the introduction of larger substituents at the N1 position can have varied effects. In the development of P2Y12 antagonists, a 5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]‑1H‑indole-3-carboxamide derivative demonstrated the importance of a specific N1-substituent for activity. nih.gov Similarly, studies on HIV-1 fusion inhibitors have shown that substituents at the N1 position of the indole ring are critical for binding affinity and antiviral potency. acs.org

The following table summarizes the impact of N1-substituents on the biological activity of indole carboxamide analogues:

| N1-Substituent | Biological Target/Activity | Effect on Activity | Reference |

| Unsubstituted (H) | Alpha-1-adrenoceptor agonism | Optimal activity | nih.gov |

| Methyl | Tyrosinase inhibition | Part of potent inhibitors | nih.gov |

| 2-(4-methylpiperazin-1-yl)-2-oxoethyl | P2Y12 antagonism | Important for activity | nih.gov |

| Various arylmethyl groups | HIV-1 fusion inhibition | Critical for binding and potency | acs.org |

Role of the Carboxamide Moiety and Substitutions on Amide Nitrogen in Target Binding

The carboxamide group at the 7-position of the indole ring is a critical pharmacophore for the biological activity of this class of compounds. Its presence and orientation are often essential for target binding and subsequent biological response.

In the context of alpha-1-adrenoceptor agonists, the carboxamide at the 7-position was found to be crucial for both activity and selectivity. nih.gov Removal of the carboxamide group resulted in a significant decrease in alpha-1 adrenoceptor activity and a loss of selectivity. nih.gov Replacing the carboxamide with a methanesulfonamide (B31651) group led to reduced activity but maintained selectivity, while other replacements like dimethylamino or phosphoramidic acid diethylester resulted in non-selective or inactive compounds, respectively. nih.gov

The carboxamide moiety's ability to form hydrogen bonds is a key factor in its importance for biological activity. nih.gov Docking studies of indole-3-carboxamide derivatives as enzyme inhibitors have shown that the carboxamide group can form crucial hydrogen bonds with amino acid residues in the active site of the target enzyme. nih.gov

Substitutions on the amide nitrogen of the carboxamide group also significantly influence biological activity. In a series of cannabinoid CB1 receptor allosteric modulators, the nature of the substituent on the amide nitrogen of indole-2-carboxamides was found to be critical for potency. nih.gov For instance, dialkylamino substituents of varying lengths showed that an ethyl group was optimal, suggesting a specific spatial requirement in the binding pocket. nih.gov

The following table highlights the importance of the carboxamide moiety and its substitutions:

| Modification | Biological Target/Activity | Effect on Activity | Reference |

| Removal of carboxamide | Alpha-1-adrenoceptor agonism | Decreased activity and loss of selectivity | nih.gov |

| Replacement with methanesulfonamide | Alpha-1-adrenoceptor agonism | Decreased activity, retained selectivity | nih.gov |

| N-diethylamino substitution (indole-2-carboxamide) | CB1 allosteric modulation | Increased potency | nih.gov |

| N-propylamino substitution (indole-2-carboxamide) | CB1 allosteric modulation | Decreased activity | nih.gov |

Influence of Substituents on the Indole Ring (C2, C3, C4, C5, C6) on Potency and Selectivity

Modifications to the carbocyclic and pyrrolic portions of the indole ring have a profound impact on the potency and selectivity of this compound analogues.

Carbocyclic Ring (C4, C5, C6):

Substituents on the benzene (B151609) portion of the indole ring can significantly modulate biological activity. For instance, in a series of CysLT1 selective antagonists, substitutions at various positions of the indole ring had distinct effects. researchgate.net Fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net Substitution at the C4 position was generally unfavorable, while methoxy (B1213986) substitution at the C7 position was the most favorable. researchgate.net

In another study on indole-2-carboxamides as anti-tuberculosis agents, substitutions at the C4 and/or C6 positions were found to be optimal for activity. nih.gov Specifically, a 4,6-difluoro analogue showed higher activity than the unsubstituted compound. nih.gov

For CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position of the indole ring enhanced the modulatory potency. nih.gov

Pyrrole (B145914) Ring (C2, C3):

Substitutions on the pyrrole ring also play a critical role. In the same series of CB1 receptor allosteric modulators, short alkyl groups at the C3 position of the indole ring were found to enhance potency. nih.gov In contrast, for a series of neurotropic alphavirus replication inhibitors, methyl groups at the C3 position of an indole-based compound led to substantially reduced potency. nih.gov

The following table summarizes the effects of substituents on the indole ring:

| Position | Substituent | Biological Target/Activity | Effect on Activity | Reference |

| C4 | Various | CysLT1 antagonism | Unfavorable | researchgate.net |

| C4, C6 | Difluoro | Anti-tuberculosis | Increased activity | nih.gov |

| C5 | Chloro or Fluoro | CB1 allosteric modulation | Enhanced potency | nih.gov |

| C7 | Methoxy | CysLT1 antagonism | Favorable | researchgate.net |

| C3 | Short alkyl groups | CB1 allosteric modulation | Enhanced potency | nih.gov |

| C3 | Methyl | Alphavirus replication inhibition | Reduced potency | nih.gov |

Stereochemical Implications for Receptor Recognition and Mechanistic Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with a biological target. For analogues of this compound, stereochemistry can be a key determinant of receptor recognition and mechanistic activity.

In the development of anti-SARS-CoV-2 and MERS-CoV therapeutics, the synthesis of spirooxindole-based compounds resulted in highly stereoselective products with three stereogenic centers. mdpi.com The specific stereochemistry of these cycloadducts was crucial for their potent antiviral activity. mdpi.com

Similarly, in the design of conformationally restricted inhibitors of neurotropic alphavirus replication, the stereochemistry of the molecule played a significant role. nih.gov While many rigid analogues lost activity, a specific conformationally restricted compound showed markedly better potency, highlighting the importance of a well-defined three-dimensional structure for binding to the target. nih.gov The reduced potency of a racemic methyl analogue further emphasized that the binding site is highly sensitive to even minor changes in conformation. nih.gov

Design and Synthesis of Focused Libraries for SAR Exploration

To efficiently explore the structure-activity relationships of this compound analogues, the design and synthesis of focused chemical libraries are essential. This approach allows for the systematic variation of different parts of the molecule to identify key structural features for optimal biological activity.

Several synthetic strategies have been employed to generate libraries of indole carboxamide derivatives. For instance, a multi-step synthesis involving the coupling of indole carboxylic acids with various amines has been used to create libraries of indole-2-carboxamides. nih.gov Another approach involves a one-pot multicomponent reaction to generate spirooxindoles with high stereoselectivity. mdpi.com

The design of these libraries is often guided by computational modeling and a rational drug design approach. tandfonline.com For example, in the development of TBK1 inhibitors, a focused library of 1H-pyrazolo[3,4-b]pyridine derivatives was synthesized based on the binding mode of a lead compound. tandfonline.com This rational approach, combined with efficient synthetic methods, allows for the rapid exploration of the chemical space around the this compound scaffold, leading to the identification of potent and selective compounds for various therapeutic targets. rsc.orgmdpi.com

Applications of 1 Methyl 1h Indole 7 Carboxamide As Chemical Probes and Research Tools

Development of Fluorescent Probes for Live-Cell Imaging of Biological Processes

The indole (B1671886) ring system, with its inherent fluorescence properties, serves as a foundational scaffold for the design of novel fluorescent probes. While direct applications of 1-Methyl-1H-indole-7-carboxamide as a fluorescent probe are not extensively documented, the broader class of indole derivatives is widely employed in the synthesis of fluorophores for live-cell imaging. These probes are engineered to report on specific biological events, such as changes in ion concentration, enzyme activity, or the presence of reactive oxygen species.

The synthesis of fluorescent probes often involves the chemical modification of a core indole structure to modulate its photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift. For instance, researchers have developed fluorescent probes based on an indole-fused 1,8-naphthalimide (B145957) derivative for the detection of biologically important thiols like H2S, cysteine, and homocysteine/glutathione. researchgate.netrsc.org These probes exhibit desirable characteristics such as red emission and a large Stokes shift, which are advantageous for cellular imaging as they minimize background fluorescence from native biomolecules. rsc.org Another study details the synthesis and photophysical characterization of fluorescent indole nucleoside analogues, highlighting the versatility of the indole scaffold in creating probes for various biological contexts. nih.gov The general strategy involves coupling the indole moiety to a recognition element for a specific analyte and a signaling unit that transduces the binding event into a change in fluorescence.

While the direct use of this compound as a fluorescent probe is not explicitly detailed in the current literature, its structure suggests potential as a precursor or a core component in the design of new fluorescent sensors. The carboxamide group at the 7-position offers a convenient handle for chemical derivatization, allowing for the attachment of various functional groups to tune the probe's specificity and photophysical properties.

Use in Affinity-Based Proteomics for Target Identification and Validation

Affinity-based proteomics is a powerful strategy to identify the cellular targets of bioactive small molecules. This approach typically involves immobilizing a small molecule probe onto a solid support to capture its interacting proteins from a cell lysate. The indole scaffold is a common feature in many biologically active compounds, making its derivatives, including this compound, attractive candidates for the development of affinity probes.

The carboxamide functionality of this compound provides a site for chemical modification, allowing for the attachment of a linker and an affinity tag (e.g., biotin) or a reactive group for covalent capture of target proteins. Such probes would be invaluable for elucidating the mechanism of action of novel indole-based therapeutic agents.

Application in High-Throughput Screening (HTS) Assays for Novel Biological Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries for compounds that modulate a specific biological target or pathway. uni.lu Indole derivatives are frequently included in screening libraries due to their proven track record as pharmacologically active agents. asinex.com

A notable example of the utility of indole carboxamides in HTS is the discovery of inhibitors of the human sirtuin SIRT1. 34.237.233 A high-throughput screen of a chemical library led to the identification of a series of indoles as potent and selective SIRT1 inhibitors. 34.237.233 Subsequent optimization of these initial hits, which could involve modifications such as N-methylation of the indole or the carboxamide, can lead to compounds with improved potency and drug-like properties. 34.237.233

In another HTS campaign, a library of small molecules was screened for activity against the intracellular form of Trypanosoma cruzi, the parasite that causes Chagas disease. This screen identified three hits containing an indole core. acs.org Interestingly, medicinal chemistry efforts to optimize these hits revealed that N-methylating the amide of a related indole carboxamide restored potency, suggesting that the this compound scaffold could be a promising starting point for the development of new anti-parasitic agents. acs.org

The table below summarizes the findings from an HTS campaign that identified indole-based compounds with activity against T. cruzi.

| Compound Type | Target Organism | Screening Method | Key Finding | Reference |

| Indole-core compounds | Trypanosoma cruzi | Cell-based high-content screening | Identified three active hits with an indole core. | acs.org |

| Indole-2-carboxamides | Trypanosoma cruzi | Phenotypic screening | N-methylation of the amide restored potency of a lead compound. | acs.org |

| Indole derivatives | Human SIRT1 | Fluorimetric screen | Discovered a series of indoles as potent and selective inhibitors. | 34.237.233 |

These examples underscore the value of including compounds like this compound in screening libraries for the discovery of novel modulators of a wide range of biological targets.

Integration into Animal Models for Mechanistic Elucidation of Disease Biology (excluding clinical relevance)

Animal models are indispensable tools for understanding the complex interplay of biological processes in a living organism and for investigating the mechanisms of disease. Chemical probes and research tools based on the this compound scaffold can be employed in animal models to dissect disease pathways, without a direct focus on clinical outcomes.

For example, after being identified in a phenotypic screen, early lead compounds from a series of substituted indoles were advanced to animal studies in mouse models of Chagas disease. acs.org These in vivo studies, while ultimately aimed at developing a new treatment, also provide valuable mechanistic insights into the role of the targeted pathway in the progression of the disease. acs.org Although the specific compound this compound was not the lead candidate, the study demonstrates the utility of this class of compounds in animal models of infectious disease. acs.org

In a different context, enantiomerically pure indole derivatives that inhibit SIRT1 were characterized in vivo. 34.237.233 These compounds were found to be orally bioavailable and metabolically stable in mice, making them suitable tools for studying the physiological roles of SIRT1 in various disease models. 34.237.233 Such studies could involve administering the compound to genetically modified animal models to probe the function of SIRT1 in processes like fat mobilization and muscle development. 34.237.233

The use of indole-based compounds in animal models is crucial for validating the in vitro findings and for understanding the broader biological consequences of modulating a particular target in a whole-organism context.

Role in Materials Science and Supramolecular Chemistry (e.g., Ion Transporters)

The applications of this compound and its derivatives extend beyond the realm of biology into materials science and supramolecular chemistry. The unique electronic properties of the indole ring make it an attractive component for the design of novel organic materials.

A closely related compound, methyl indole-7-carboxylate, has shown potential for use in organic electronics. chemimpex.com Specifically, it can be integrated into the design of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com The incorporation of such indole derivatives can enhance the performance of these devices, highlighting the potential of the this compound scaffold in the development of advanced materials. chemimpex.com

In the field of supramolecular chemistry, indole derivatives have been investigated as inhibitors of ion transporters. For example, a library of indole-based molecules was synthesized and evaluated as inhibitors of the monocarboxylate transporter 1 (MCT1), a protein responsible for transporting lactate (B86563) and other monocarboxylates across the cell membrane. acs.org MCT1 is a promising target in cancer therapy, and the development of potent and selective inhibitors is an active area of research. acs.org The indole scaffold provides a versatile platform for designing molecules that can interact with and modulate the function of such transporters. acs.org

Emerging Research Directions for 1 Methyl 1h Indole 7 Carboxamide and Its Derivatives

Design of Multi-Targeting Scaffolds Based on the Indole-7-carboxamide Framework

The complexity of diseases like cancer, which often involve multiple deregulated signaling pathways, has spurred the development of multi-targeting drugs. nih.govmdpi.com The indole-carboxamide framework is proving to be an ideal base for creating such agents.

Researchers are designing hybrid molecules that combine the indole (B1671886) core with other pharmacologically active heterocycles to engage multiple biological targets simultaneously. acs.org A prominent strategy involves creating dual or multi-kinase inhibitors, as kinases are key regulators of cellular processes and frequent targets in cancer therapy. mdpi.comnih.govmdpi.com For instance, indole-2-carboxamide derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), two key receptors in tumor growth and angiogenesis. mdpi.comtandfonline.com One such compound demonstrated potent inhibition of both EGFR and VEGFR-2 with IC₅₀ values of 18 nM and 45 nM, respectively. tandfonline.com Another study successfully created indole-2-carboxamides that dually inhibited EGFR and Cyclin-Dependent Kinase 2 (CDK2). nih.gov

The rationale behind this approach is that a single molecule capable of modulating multiple points in a disease network can offer superior efficacy and potentially overcome resistance mechanisms that arise with single-target agents. nih.gov By strategically decorating the indole-7-carboxamide core, scientists aim to create compounds with precisely tailored polypharmacology.

Exploration of Novel Reaction Methodologies for Scaffold Diversification

Expanding the chemical space around the indole-7-carboxamide core requires innovative and efficient synthetic methods. Researchers are actively developing novel reactions to diversify the scaffold, enabling the synthesis of complex polycyclic structures that are otherwise difficult to access. rsc.org

A significant advancement is the use of earth-abundant transition metal catalysts to achieve new types of chemical transformations. For example, a cobalt-catalyzed cascade [4+2] annulation reaction has been developed to synthesize γ-carbolinones from indolecarboxamides and simple alkenes. acs.orgacs.org This method is noteworthy as it uses readily available starting materials and offers excellent regioselectivity and broad functional group tolerance. acs.orgacs.org The reaction proceeds through a cascade of C–H and N–H bond activations, demonstrating a sustainable and efficient route to valuable, pharmacologically relevant structures. acs.orgacs.org Optimization of these reaction conditions, for instance by adjusting the amount of silver oxide (Ag₂O) as an oxidant and adding pivalic acid (PivOH) as an additive, has led to excellent yields (up to 84-85%). acs.orgacs.org

Other synthetic strategies focus on coupling indole carboxylic acids with various amines or other chemical moieties. Standard coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in the presence of a base like DIPEA (diisopropylethylamine) are commonly used to form the amide bond, creating libraries of diverse carboxamide derivatives. mdpi.comnih.gov These methods provide the foundation for systematically exploring the structure-activity relationships of the resulting compounds.

Advanced Computational Modeling for De Novo Design and Optimization

Computational methods are integral to modern drug discovery, enabling the rational design and optimization of new compounds based on the indole-7-carboxamide framework. These in silico techniques accelerate the discovery process and provide deep insights into molecular interactions. mdpi.com

One key approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.commdpi.com QSAR models correlate the chemical structure of compounds with their biological activity, allowing researchers to predict the potency of new, unsynthesized derivatives. mdpi.com For a series of N-arylsulfonyl-indole-2-carboxamide derivatives, 3D-QSAR models were successfully built to reveal the structural features crucial for their inhibitory activity. mdpi.com

Molecular docking is another powerful tool used to predict how a molecule binds to the active site of a protein target. mdpi.com By simulating the binding of indole-7-carboxamide derivatives to their targets, such as the I-kappa B kinase β (IKK-β) or Fructose-1,6-bisphosphatase (FBPase), researchers can understand the key interactions, like hydrogen bonds and hydrophobic contacts, that determine binding affinity. mdpi.comnih.govnih.gov For example, docking studies revealed that the 7-nitro group of an indole derivative could form a hydrogen bond with the amino acid Thr31 in the FBPase active site, explaining its importance for potent inhibition. nih.gov This structural information, often complemented by X-ray crystallography, guides the design of more potent and selective inhibitors. nih.govnih.gov Homology modeling is used when an experimental structure of the target protein is unavailable, allowing for structure-based design to proceed. nih.gov

Mechanistic Investigations in Underexplored Biological Systems

While much research on indole-carboxamides focuses on well-established targets like kinases, emerging studies are exploring their mechanisms of action in less conventional biological systems. This research can uncover new therapeutic applications for the scaffold.

For example, a series of 1H-indole-7-carboxamides has been investigated as selective alpha 1-adrenoceptor agonists. nih.gov Detailed studies in isolated tissues, such as the rabbit aorta and dog saphenous vein, demonstrated that compounds like AY-30191 selectively activate the alpha-1 adrenoceptor. nih.gov Structure-activity relationship studies revealed that the carboxamide group at the 7-position and an unsubstituted indole nitrogen were critical for this selective activity. nih.gov

In another distinct therapeutic area, indole-7-carboxamides have been identified as potent inhibitors of HIV-1 attachment. nih.gov These compounds represent a class of antiviral agents that act at an early stage of the viral lifecycle, preventing the virus from entering host cells. A simple methyl amide derivative of a 4-fluoro-substituted indole showed picomolar potency in a cell-based assay and displayed a promising pharmacokinetic profile, highlighting the potential of this scaffold in developing new anti-HIV therapies. nih.gov

Furthermore, indole-based derivatives have been studied as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), an enzyme involved in glucose metabolism. nih.gov Investigations revealed that an H-bond acceptor at the 7-position of the indole ring was desirable for enhancing binding affinity to the enzyme. nih.gov

Development of Indole-7-carboxamide Derivatives as Chemical Biology Tool Compounds

A potent, selective, and well-characterized small molecule inhibitor can serve as a powerful "chemical tool" to probe biological pathways, validate new drug targets, and dissect complex cellular processes. The indole-7-carboxamide framework has yielded several such compounds.

For instance, a novel series of 3,5-disubstituted-indole-7-carboxamides was discovered as potent and selective inhibitors of I-kappa B kinase β (IKK-β), a key enzyme in the NF-κB inflammatory signaling pathway. nih.gov The lead compound was identified through pharmacophore-directed virtual screening and then optimized using homology model-driven chemistry to produce inhibitors with high efficacy in cellular assays. nih.gov Such a selective inhibitor can be used in laboratory settings to study the specific roles of IKK-β in inflammation and cancer, independent of its other cellular functions.

Similarly, 7-azaindole-1-carboxamides, which are structurally related to indole-7-carboxamides, were designed as a new class of PARP-1 inhibitors. researchgate.net PARP-1 is a crucial enzyme in DNA repair, and its inhibitors are used in cancer therapy. A selected compound from this series showed significant target inhibition in vitro and antitumor activity in animal models, making it a valuable tool for studying DNA repair mechanisms and for further development as a therapeutic agent. researchgate.net

Q & A

Basic: What are the recommended synthetic routes for 1-Methyl-1H-indole-7-carboxamide in laboratory settings?

Methodological Answer:

The synthesis of this compound can be adapted from protocols for structurally similar indole derivatives. A common approach involves:

- Step 1 : Functionalization of the indole core. For example, esterification or carboxylation at the 7-position using reagents like methyl iodide or carbon dioxide under controlled conditions .

- Step 2 : Methylation at the nitrogen (1-position) using dimethyl sulfate or methyl halides in the presence of a base (e.g., NaH) to prevent side reactions .

- Step 3 : Conversion of the carboxylic acid intermediate to the carboxamide via activation with thionyl chloride (SOCl₂) followed by reaction with ammonia or an amine .

Key considerations include maintaining anhydrous conditions for methylation and optimizing reaction temperatures (typically 60–100°C) to enhance yield and purity.

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Structural validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the methyl group (δ ~3.8 ppm for N-CH₃) and carboxamide (δ ~7.5–8.5 ppm for CONH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (C₁₀H₁₀N₂O, exact mass 174.0793 g/mol) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond lengths and angles, particularly for the carboxamide moiety .

- HPLC-PDA : Purity (>95%) is assessed via reverse-phase HPLC with photodiode array detection to detect impurities from incomplete methylation or side reactions .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

Yield optimization hinges on:

- Catalyst Selection : Use palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce nitro intermediates efficiently .

- Purification Techniques : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the carboxamide .

- Reaction Monitoring : In situ FTIR or TLC tracks intermediate formation, preventing over-reaction. For example, monitor the disappearance of the carboxylic acid peak (~1700 cm⁻¹) during amidation .

- Continuous Flow Systems : Adopt microreactors for exothermic steps (e.g., methylation) to improve heat dissipation and scalability .

Advanced: How to resolve discrepancies in biological activity data of this compound across studies?

Methodological Answer:

Discrepancies often arise from:

- Purity Variability : Validate compound purity (>98%) via HPLC and elemental analysis. Impurities like unreacted carboxylic acid (from incomplete amidation) can skew bioassay results .

- Assay Conditions : Standardize protocols (e.g., cell line viability, incubation time) and include positive controls (e.g., known kinase inhibitors for activity studies) .

- Structural Analog Interference : Compare activity with analogs (e.g., 1-Methyl-1H-indole-5-carboxamide) to isolate position-specific effects. Computational docking (AutoDock Vina) can predict binding affinities to targets like protein kinases .

- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Pre-solubilize in aqueous buffers if necessary .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxamide group’s electron-withdrawing nature lowers HOMO energy, directing substitutions to the 3- and 5-positions .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to identify binding hotspots. Compare with crystallographic data from similar indoles (e.g., methyl 7-amino-3-ethyl-1H-indole-5-carboxylate) .

- Reactivity Descriptors : Use Fukui indices to assess regioselectivity in substitution reactions. The methyl group at N1 sterically hinders reactions at the 2-position, favoring 5- or 6-position modifications .

Advanced: How to design stability studies for this compound under varying storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.